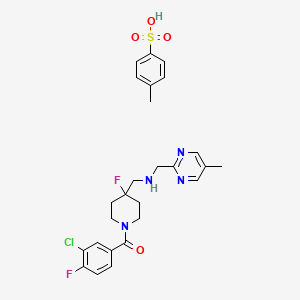

F-15599 tosylate

描述

属性

CAS 编号 |

955112-72-8 |

|---|---|

分子式 |

C26H29ClF2N4O4S |

分子量 |

567.0 g/mol |

IUPAC 名称 |

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C19H21ClF2N4O.C7H8O3S/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-10,23H,4-7,11-12H2,1H3;2-5H,1H3,(H,8,9,10) |

InChI 键 |

MIRDQKPVJAWCBX-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to F-15599 Tosylate: A Novel 5-HT1A Receptor Biased Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor. It exhibits a unique pharmacological profile characterized by functional selectivity, or biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors. This biased agonism translates to a distinct downstream signaling cascade, primarily engaging the Gαi protein subtype and promoting the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and key experimental data related to this compound. Detailed methodologies for seminal experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent. Currently, F-15599 (NLX-101) is under Phase I clinical development for Fragile X Syndrome and has been investigated for Rett syndrome and depression.[1][2][3]

Chemical Structure and Physicochemical Properties

This compound is the tosylate salt of the active moiety F-15599. The tosylate counter-ion is derived from p-toluenesulfonic acid.

IUPAC Name: (3-Chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone, 4-methylbenzenesulfonate[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁ClF₂N₄O · C₇H₈O₃S | Not explicitly available in search results |

| Molecular Weight | 567.05 g/mol | Not explicitly available in search results |

| CAS Number | 955112-72-8 | Not explicitly available in search results |

| Appearance | White solid (presumed) | General knowledge |

| Solubility | Soluble in aqueous solutions for in vivo administration (presumed from experimental descriptions) | [4] |

Table 2: Chemical Identifiers for F-15599 (Active Moiety)

| Identifier | Value | Reference |

| Molecular Formula | C₁₉H₂₂ClF₂N₄O | [2] |

| Molecular Weight | 395.86 g/mol | [2] |

| CAS Number | 635323-95-4 | [2] |

| PubChem CID | 11741361 | [2] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, a patent document outlines a general method for the preparation of the active moiety, (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone, which involves the condensation of 5-methyl-pyrimidin-2-methylamine with a cyanohydrin derivative.[5][6] The final tosylate salt formation would typically be achieved by reacting the free base with p-toluenesulfonic acid in a suitable solvent.

Pharmacodynamics: A Biased Agonist at the 5-HT1A Receptor

This compound is a highly selective 5-HT1A receptor agonist with over 1000-fold greater affinity for this receptor compared to other monoaminergic receptors, transporters, and enzymes.[3][4] Its key characteristic is its biased agonism, which leads to preferential activation of specific downstream signaling pathways.

Receptor Binding Profile

F-15599 demonstrates high affinity for both human and rat 5-HT1A receptors.

Table 3: Receptor Binding Affinities (Ki) of F-15599

| Receptor | Species | Ki (nM) | pKi | Reference |

| 5-HT1A | Human | 3.4 | 8.57 | [7][8] |

| 5-HT1A | Rat | ~3.2 | 8.5 | Not explicitly available in search results |

| Other Receptors (e.g., 5-HT₂, Dopamine (B1211576), Adrenergic) | Human/Rat | >1000 | <6 | [3][4] |

Functional Selectivity and Signaling Pathways

F-15599 preferentially activates postsynaptic 5-HT1A receptors, particularly in cortical regions, over presynaptic autoreceptors in the raphe nuclei.[9] This regional selectivity is attributed to its biased signaling. Unlike the endogenous ligand serotonin, F-15599 more potently and efficaciously stimulates the Gαi subunit over the Gαo subunit of the G-protein complex.[2] This leads to a robust activation of the ERK1/2 phosphorylation cascade, while having a less pronounced effect on other pathways like adenylyl cyclase inhibition and receptor internalization.[2]

In Vitro Functional Activity

The functional selectivity of F-15599 is evident in various in vitro assays, where it shows a distinct profile compared to other 5-HT1A agonists.

Table 4: In Vitro Functional Potency (pEC₅₀) of F-15599 at Human 5-HT1A Receptors

| Assay | pEC₅₀ | Reference |

| ERK1/2 Phosphorylation | 7.81 | [8] |

| [³⁵S]GTPγS Binding | 6.41 | Not explicitly available in search results |

| cAMP Accumulation Inhibition | 6.46 | [8] |

| Receptor Internalization | <5.0 | Not explicitly available in search results |

Pharmacokinetics

Limited pharmacokinetic data is available in the public domain. In rats, F-15599 has a reported plasma half-life of over 24 hours.[10] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the antidepressant-like, anxiolytic-like, and procognitive effects of F-15599.

Table 5: In Vivo Efficacy (ED₅₀) of F-15599 in Rodent Models

| Model | Effect | Species | Route | ED₅₀ | Reference |

| Forced Swim Test | Reduced Immobility | Rat | p.o. | 0.06 - 0.17 mg/kg | [11] |

| Conditioned Stress-Induced Ultrasonic Vocalization | Reduced Vocalization | Rat | p.o. | ~0.1 mg/kg | [9] |

| Dopamine Output in mPFC (Microdialysis) | Increased Dopamine | Rat | i.p. | 30 µg/kg | [4][12] |

| 5-HT Release in Hippocampus (Microdialysis) | Reduced 5-HT | Rat | i.p. | 240 µg/kg | [4][12] |

| Pyramidal Neuron Firing in mPFC (Electrophysiology) | Increased Firing | Rat | i.v. | Minimal effective dose: 0.2 µg/kg | [4] |

| Dorsal Raphe Neuron Firing (Electrophysiology) | Reduced Firing | Rat | i.v. | Minimal effective dose: 8.2 µg/kg | [4] |

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize this compound. These are generalized protocols based on the available literature and standard laboratory practices.

Radioligand Binding Assay

This assay determines the binding affinity of F-15599 for the 5-HT1A receptor.

Objective: To determine the Ki of F-15599 at the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HeLa cells).

-

Radioligand: [³H]8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO₄, 0.1 mM EDTA, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin.

-

This compound serial dilutions.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of F-15599. For non-specific binding wells, add a high concentration of serotonin.

-

Incubate the plate at 37°C for 120 minutes to reach equilibrium.[13]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of F-15599 that inhibits 50% of specific [³H]8-OH-DPAT binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

ERK1/2 Phosphorylation Western Blot Assay

This assay quantifies the activation of the ERK signaling pathway in response to F-15599.

Objective: To measure the level of phosphorylated ERK1/2 in cells treated with F-15599.

Materials:

-

Cell line expressing 5-HT1A receptors (e.g., CHO-h5-HT1A).

-

This compound.

-

Lysis buffer.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE equipment.

-

PVDF membrane.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve for 4-12 hours.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Lyse the cells on ice and collect the protein lysate.

-

Determine the protein concentration of each sample.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[15]

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[15][16]

-

Quantify band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.[16]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To measure changes in dopamine and serotonin levels in the medial prefrontal cortex and hippocampus of rats following F-15599 administration.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., mPFC or hippocampus).[17] Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[17] After a stabilization period, collect baseline dialysate samples.

-

Drug Administration: Administer this compound (e.g., i.p. or s.c.) and continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

In Vivo Single-Unit Electrophysiology

This method is used to record the firing activity of individual neurons in response to drug administration.

Objective: To record the firing rate of pyramidal neurons in the mPFC and serotonergic neurons in the dorsal raphe nucleus of anesthetized rats following F-15599 administration.

Procedure:

-

Anesthetize the rat (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and place it in a stereotaxic frame.[4][18]

-

Drill a small hole in the skull above the target brain region.

-

Slowly lower a glass microelectrode into the brain to record the extracellular action potentials of single neurons.

-

Once a stable recording is established, record baseline firing activity.

-

Administer this compound intravenously (i.v.) in escalating doses.[4]

-

Record the changes in neuronal firing rate in response to each dose.

-

Administer a 5-HT1A antagonist (e.g., WAY-100635) to confirm that the observed effects are receptor-mediated.[4]

Clinical Development

F-15599, under the name NLX-101, is being developed by Neurolixis. It has received orphan drug designation from the FDA and the European Commission for the treatment of Rett syndrome.[2] As of late 2024, NLX-101 is in Phase I clinical trials for Fragile X Syndrome.[1] Previous development for depression and cognitive disorders appears to have been discontinued.[2]

Conclusion

This compound is a highly selective 5-HT1A receptor agonist with a unique profile of biased agonism, preferentially activating postsynaptic receptors in cortical regions through a Gαi- and ERK1/2-dependent signaling pathway. This mechanism of action is thought to underlie its potent antidepressant and procognitive effects observed in preclinical models. Its advancement into clinical trials for neurodevelopmental disorders highlights its potential as a novel therapeutic agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the chemical, pharmacological, and experimental aspects of this compound.

References

- 1. NLX-101 by Neurolixis for Fragile X Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 2. F-15599 - Wikipedia [en.wikipedia.org]

- 3. NLX-101 - Neurolixis [neurolixis.com]

- 4. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone and novel intermediate pyrimidine derivatives - Google Patents [patents.google.com]

- 6. CA2624020A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone and novel intermediate pyrimidine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands | MDPI [mdpi.com]

- 9. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

F-15599 Tosylate: A Technical Guide to a Selective 5-HT1A Receptor Agonist with Postsynaptic Preference

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599 tosylate, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] A significant body of preclinical research has distinguished F-15599 by its functional selectivity, or biased agonism. It preferentially activates postsynaptic 5-HT1A receptors, primarily located in cortical regions, over the somatodendritic autoreceptors found in the raphe nuclei.[1][2] This unique pharmacological profile suggests a potential for improved therapeutic outcomes in treating conditions like depression and cognitive disorders, by potentially minimizing the side effects associated with non-selective 5-HT1A receptor activation.[3] This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a comparative perspective with other key 5-HT1A receptor ligands.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Species | pKi (mean ± SEM) | Ki (nM) | Reference |

| F-15599 | 5-HT1A | Human | 8.5 | 3.16 | [2] |

| F-15599 | 5-HT1A | Rat | 8.5 | 3.16 | [2] |

| 8-OH-DPAT | 5-HT1A | Human | 9.5 | 0.32 | [2] |

| F-13714 | 5-HT1A | Human | 10.0 | 0.10 | [2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity at Human 5-HT1A Receptors

| Assay | F-15599 | 8-OH-DPAT | F-13714 | 5-HT | Reference |

| [³⁵S]GTPγS Binding | |||||

| pEC₅₀ | 6.41 ± 0.06 | 7.16 ± 0.09 | 8.31 ± 0.18 | 6.64 ± 0.14 | [2] |

| Emax (% of 5-HT) | 70 ± 1 | 55 ± 2 | 61 ± 5 | 94 ± 7 | [2] |

| cAMP Accumulation Inhibition | |||||

| pEC₅₀ | ~6.0 | ~7.5 | ~8.5 | ~7.0 | [2] |

| ERK1/2 Phosphorylation | |||||

| pEC₅₀ | ~7.5 | ~7.0 | ~8.0 | ~6.5 | [2] |

| Gαi vs. Gαo Activation | Prefers Gαi | - | - | Less preference | [2] |

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Emax represents the maximum response.

Table 3: In Vivo Efficacy and Potency

| Model | Species | Parameter | F-15599 ED₅₀ | Reference |

| Forced Swim Test (Antidepressant-like) | Rat | Immobility Reduction | 100 µg/kg (p.o.) | [4] |

| Microdialysis (Dopamine Release in mPFC) | Rat | Increased Dopamine Output | 30 µg/kg (i.p.) | [4][5] |

| Microdialysis (Serotonin Release in Hippocampus) | Rat | Reduced Serotonin Release | 240 µg/kg (i.p.) | [4][5] |

| Cognition (PCP-induced Deficit Reversal) | Rat | Working Memory Improvement | 160 µg/kg (i.p.) | [6] |

Note: ED₅₀ is the dose that produces 50% of the maximal effect. mPFC refers to the medial prefrontal cortex.

Signaling Pathways and Experimental Workflows

The preferential activation of postsynaptic 5-HT1A receptors by F-15599 is attributed to its biased agonism, leading to distinct downstream signaling cascades.

Signaling Pathway of F-15599 at Postsynaptic 5-HT1A Receptors

F-15599 demonstrates a preference for coupling to the Gαi subtype of G-proteins over the Gαo subtype. This initiates a signaling cascade that prominently involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This pathway is believed to be crucial for its therapeutic effects.

Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis is a key technique used to demonstrate the preferential in vivo action of F-15599. This method allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

References

- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of F-15599 Tosylate: A Deep Dive into a Biased 5-HT1A Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

F-15599 tosylate, also known as NLX-101, is a novel, potent, and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its unique pharmacological profile is characterized by functional selectivity, or biased agonism, demonstrating a preferential activation of postsynaptic 5-HT1A receptors over their somatodendritic counterparts.[1] This distinct mechanism of action has positioned F-15599 as a promising candidate for the treatment of various neurological and psychiatric disorders, including depression, schizophrenia, and cognitive deficits.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its complex signaling pathways.

Receptor Binding and Functional Activity

F-15599 exhibits high affinity for the human 5-HT1A receptor, with a Ki value of 3.4 nM.[3] Its selectivity is noteworthy, showing over 1000-fold greater affinity for the 5-HT1A receptor compared to other monoamine receptors and transporters.[4] This high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.

In Vitro Functional Profile

The functional selectivity of F-15599 is a cornerstone of its pharmacological profile. It demonstrates a bias towards specific downstream signaling pathways upon engaging the 5-HT1A receptor. In cell lines expressing human 5-HT1A receptors, F-15599 more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to its effects on G-protein activation, receptor internalization, or the inhibition of cyclic AMP (cAMP) accumulation.[5][6] Furthermore, it preferentially activates the Gαi subtype of G proteins over the Gαo subtype.[1] This biased signaling is believed to underlie its preferential action on postsynaptic receptor populations.

| Parameter | Cell Line | Value | Reference Compound | Reference Value |

| Binding Affinity (Ki) | CHO (human 5-HT1A) | 3.4 nM | - | - |

| GTPγS Binding (EC50) | CHO (human 5-HT1A) | ~100 nM | F13714 | ~1 nM |

| cAMP Inhibition (EC50) | CHO (human 5-HT1A) | Less potent than ERK activation | - | - |

| ERK1/2 Phosphorylation (EC50) | CHO (human 5-HT1A) | More potent than G-protein activation | - | - |

| Receptor Internalization | CHO (human 5-HT1A) | Less potent than ERK activation | - | - |

Table 1: In Vitro Quantitative Data for this compound.

In Vivo Pharmacological Profile

The in vivo effects of F-15599 align with its in vitro profile, demonstrating a preferential activation of postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex.[5][7][8] This is evident in its ability to increase the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC) at doses significantly lower than those required to inhibit the firing of serotonergic neurons in the dorsal raphe nucleus, a region rich in presynaptic 5-HT1A autoreceptors.[2][4]

This regional selectivity translates to a distinct behavioral profile. F-15599 has shown antidepressant-like effects in the forced swim test and has been observed to reverse cognitive deficits in animal models.[9][10][11]

| Parameter | Animal Model | Dose | Effect |

| Antidepressant-like Activity (Forced Swim Test) | Mouse | 2-16 mg/kg p.o. | Reduced immobility time[9][12] |

| Cognitive Enhancement (PCP-induced deficit) | Rat | 0.16 mg/kg i.p. | Alleviated working and reference memory deficits[11] |

| Dopamine (B1211576) Release in mPFC (ED50) | Rat | 30 µg/kg i.p. | Increased dopamine output[2] |

| 5-HT Release in Hippocampus (ED50) | Rat | 240 µg/kg i.p. | Reduced serotonin release[2] |

Table 2: In Vivo Quantitative Data for this compound.

Signaling Pathways and Experimental Workflows

The biased agonism of F-15599 results in a distinct signaling cascade. Upon binding to postsynaptic 5-HT1A receptors, it preferentially activates Gαi, leading to a downstream cascade that prominently features the phosphorylation of ERK1/2. This is in contrast to the canonical 5-HT1A signaling which also involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Caption: F-15599 biased signaling at the 5-HT1A receptor.

The evaluation of F-15599's pharmacological profile involves a series of established experimental protocols. A typical workflow for assessing a novel compound like F-15599 is outlined below.

Caption: General experimental workflow for drug characterization.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to characterize F-15599 is essential for interpreting the data. Below are detailed protocols for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of F-15599 for the 5-HT1A receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).

-

Radioligand: A specific 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT, is used.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of F-15599.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of F-15599 that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity of F-15599 by quantifying G-protein activation.

Protocol:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the 5-HT1A receptor are used.

-

Incubation: Membranes are incubated with varying concentrations of F-15599 in the presence of GDP and [³⁵S]GTPγS.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 (the concentration of F-15599 that produces 50% of the maximal response) and the Emax (the maximal effect).

ERK1/2 Phosphorylation Assay

Objective: To assess the effect of F-15599 on a specific downstream signaling pathway.

Protocol:

-

Cell Culture: Cells expressing the 5-HT1A receptor are grown to confluence.

-

Treatment: Cells are treated with varying concentrations of F-15599 for a specified time.

-

Lysis: Cells are lysed to extract proteins.

-

Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are quantified using specific antibodies.

-

Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated, and dose-response curves are generated to determine the EC50 and Emax.

In Vivo Microdialysis

Objective: To measure the effects of F-15599 on neurotransmitter levels in specific brain regions.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., mPFC or hippocampus) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples, containing extracellular neurotransmitters, are collected at regular intervals.

-

Drug Administration: F-15599 is administered systemically (e.g., i.p. or i.v.).

-

Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated and plotted over time.

References

- 1. F-15599 - Wikipedia [en.wikipedia.org]

- 2. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Jagiellonian University Repository [ruj.uj.edu.pl]

An In-depth Technical Guide to the Discovery and Synthesis of F-15599 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate, also known as NLX-101, is a potent and highly selective serotonin (B10506) 5-HT1A receptor agonist. It exhibits a unique pharmacological profile characterized by biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors. This functional selectivity is thought to underlie its promising antidepressant, anxiolytic, and procognitive effects observed in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

The discovery of F-15599 was driven by the therapeutic potential of targeting postsynaptic 5-HT1A receptors for the treatment of depression and cognitive disorders.[1] While traditional 5-HT1A agonists often show limited efficacy due to their indiscriminate activation of both presynaptic and postsynaptic receptors, F-15599 was designed to preferentially engage postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex.[2] This regional and functional selectivity is attributed to its biased agonism, favoring the Gαi signaling pathway and the phosphorylation of extracellular signal-regulated kinase (ERK1/2) over other signaling cascades like Gαo activation or receptor internalization.[2][3]

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the condensation of two key intermediates. The overall synthetic strategy is designed for efficiency and scalability.

Diagram of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Quantitative Pharmacological Data

The pharmacological profile of F-15599 has been extensively characterized through a variety of in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of F-15599

| Receptor/Site | Radioligand | Ki (nM) | Reference |

| Human 5-HT1A | [3H]8-OH-DPAT | 3.4 | [4] |

| Other monoamine receptors | Various | >1000 | [1] |

Table 2: In Vitro Functional Activity of F-15599 at Human 5-HT1A Receptors

| Functional Assay | pEC50 | Intrinsic Activity (%) | Reference |

| [35S]GTPγS Binding | 7.2 | 100 | [4] |

| Adenylyl Cyclase Inhibition | 6.5 | 95 | [4] |

| ERK1/2 Phosphorylation | 8.1 | 110 | [4] |

| Receptor Internalization | 6.1 | 70 | [4] |

Table 3: In Vivo Pharmacological Effects of F-15599

| Model | Effect | ED50 (µg/kg, i.p.) | Reference |

| Microdialysis (mPFC) | Increased Dopamine (B1211576) Output | 30 | [1] |

| Microdialysis (Hippocampus) | Reduced 5-HT Release | 240 | [1] |

| Forced Swim Test (Rat) | Reduced Immobility | 100 (p.o.) | [1] |

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of F-15599 for the human 5-HT1A receptor.

Methodology: Competition binding experiments are performed using cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (specific activity ~120 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Procedure:

-

Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM) and increasing concentrations of F-15599 (10-11 to 10-5 M) in a final volume of 250 µL.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM 5-HT).

-

The mixture is incubated at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed three times with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.[4]

-

[35S]GTPγS Binding Assay

Objective: To assess the functional agonist activity of F-15599 at the 5-HT1A receptor by measuring G-protein activation.

Methodology:

-

Tissue Preparation: Membranes from rat hippocampus or cells expressing the 5-HT1A receptor are used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Procedure:

-

Membranes (10-20 µg protein) are pre-incubated with GDP (10 µM) for 15 minutes at 30°C.

-

Increasing concentrations of F-15599 are added, followed by [35S]GTPγS (0.1 nM).

-

The mixture is incubated for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

Bound radioactivity is measured by liquid scintillation counting.

-

Basal binding is determined in the absence of agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (10 µM).[4]

-

In Vivo Microdialysis

Objective: To measure the effect of F-15599 on extracellular dopamine and serotonin levels in specific brain regions of awake, freely moving rats.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and guide cannulae are stereotaxically implanted above the medial prefrontal cortex (mPFC) and ventral hippocampus.

-

Microdialysis Probe: Concentric microdialysis probes (e.g., 2-4 mm membrane length) are inserted through the guide cannulae.

-

Perfusion: The probes are perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).

-

Drug Administration: F-15599 is administered systemically (i.p. or s.c.) or locally via reverse dialysis through the probe.

-

Neurotransmitter Analysis: Dopamine and serotonin levels in the dialysates are quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

Signaling Pathway

F-15599's biased agonism at the 5-HT1A receptor leads to the preferential activation of specific downstream signaling cascades.

Caption: Signaling pathway of F-15599 at the 5-HT1A receptor.

Conclusion

This compound represents a significant advancement in the development of 5-HT1A receptor agonists. Its unique profile of preferential postsynaptic activity, driven by biased agonism, offers the potential for improved therapeutic efficacy in treating depression and cognitive deficits with a potentially favorable side-effect profile. The synthetic route is well-defined, and its pharmacological properties are thoroughly characterized, providing a solid foundation for further clinical development. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development interested in this promising therapeutic agent.

References

- 1. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine [benchchem.com]

- 3. Intracellular recording in vivo from serotonergic neurons in the rat dorsal raphe nucleus: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In vitro characterization of F-15599 tosylate

An In-Depth Technical Guide to the In Vitro Characterization of F-15599 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] What distinguishes F-15599 is its remarkable functional selectivity, or biased agonism. It preferentially activates postsynaptic 5-HT1A receptors located in cortical regions, such as the prefrontal cortex, over somatodendritic autoreceptors in the raphe nucleus.[1][3][4][5][6] This regional and pathway-specific activity suggests a promising therapeutic profile for various neurological and psychiatric disorders, including depression, cognitive deficits in schizophrenia, Rett syndrome, and Fragile X syndrome.[1]

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of F-15599. It details the key experimental findings that elucidate its binding affinity, functional potency, and unique signaling signature. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of F-15599 and other biased 5-HT1A receptor agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro assays, highlighting the affinity and functional profile of F-15599 in comparison to other reference 5-HT1A receptor agonists.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | pKi | Radioligand | Tissue/Cell Line |

| F-15599 | Human 5-HT1A | 3.4 [1] | ~8.5 [5] | [3H]8-OH-DPAT | Recombinant cells |

| F13714 | Human 5-HT1A | 0.1[1] | - | [3H]8-OH-DPAT | Recombinant cells |

Table 2: Functional Activity at Recombinant Human 5-HT1A Receptors

| Assay | F-15599 Potency (EC50) Rank Order | F-15599 Efficacy (Emax) |

| ERK1/2 Phosphorylation | Most Potent [3][7] | Full Agonist |

| [35S]GTPγS Binding | Less potent than ERK1/2 phosphorylation[3][7] | Full Agonist |

| cAMP Accumulation Inhibition | Less potent than ERK1/2 phosphorylation[3][7] | Full Agonist |

| Receptor Internalization | Least Potent[3][7] | Partial Agonist |

Table 3: G-Protein Activation Profile

| G-Protein Subtype | F-15599 Preference | Efficacy Comparison |

| Gαi | Preferred [1][3] | More efficacious than at Gαo [3] |

| Gαo | Less preferred[1][3] | Less efficacious than at Gαi[3] |

Table 4: Regional Selectivity in [35S]GTPγS Binding in Rat Brain

| Brain Region | F-15599 Potency | Receptor Population |

| Frontal Cortex | More Potent [3][7] | Post-synaptic |

| Raphe Nucleus | Less Potent[3][7] | Pre-synaptic (autoreceptors) |

Signaling Pathways and Experimental Workflows

The unique pharmacological profile of F-15599 is a result of its biased agonism, leading to the preferential activation of specific downstream signaling cascades.

F-15599-Mediated 5-HT1A Receptor Signaling

F-15599, upon binding to the 5-HT1A receptor, preferentially activates Gαi over Gαo G-proteins.[1][3] This leads to a robust stimulation of the Extracellular signal-Regulated Kinase (ERK) pathway, while having a comparatively weaker effect on the inhibition of adenylyl cyclase (and thus cAMP accumulation) and receptor internalization.[3][7]

Experimental Workflow: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow: [35S]GTPγS Functional Assay

This functional assay measures G-protein activation following receptor stimulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used in the in vitro characterization of F-15599.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of F-15599 for the 5-HT1A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT.

-

Non-specific binding control: 10 µM 5-HT or another suitable 5-HT1A agonist/antagonist.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

A series of dilutions of F-15599 are prepared.

-

In a multi-well plate, cell membranes, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of F-15599 are incubated.

-

Separate wells are prepared for total binding (no competitor) and non-specific binding (with excess non-labeled ligand).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

-

The concentration of F-15599 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assays

-

Objective: To measure the potency (EC50) and efficacy (Emax) of F-15599 in stimulating G-protein activation.

-

Materials:

-

Cell membranes expressing the 5-HT1A receptor or brain tissue homogenates (e.g., frontal cortex, raphe nucleus).

-

[35S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (containing MgCl2 and NaCl).

-

-

Procedure:

-

Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

A dilution series of F-15599 is added to the membranes.

-

[35S]GTPγS is added to initiate the reaction.

-

The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Dose-response curves are generated to determine the EC50 and Emax values.

-

cAMP Accumulation Assays

-

Objective: To assess the ability of F-15599 to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the 5-HT1A receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Cells are pre-incubated with varying concentrations of F-15599.

-

Forskolin is added to stimulate cAMP production.

-

The cells are incubated for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection kit.

-

The ability of F-15599 to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.

-

ERK1/2 Phosphorylation Assays

-

Objective: To measure the potency and efficacy of F-15599 in activating the ERK signaling pathway.

-

Materials:

-

Whole cells expressing the 5-HT1A receptor.

-

This compound.

-

Cell lysis buffer.

-

Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection system (e.g., Western blot, ELISA, or cell-based immunoassays).

-

-

Procedure:

-

Cells are treated with a range of F-15599 concentrations for a specific time.

-

The cells are lysed to release cellular proteins.

-

The levels of p-ERK and total ERK are measured using a specific immunoassay.

-

The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

-

Dose-response curves are constructed to determine the EC50 and Emax for ERK1/2 phosphorylation.

-

Conclusion

The in vitro characterization of this compound reveals a sophisticated pharmacological profile. Its high affinity and selectivity for the 5-HT1A receptor, combined with its pronounced biased agonism towards the Gαi-ERK1/2 signaling pathway, particularly in cortical regions, underscore its potential as a novel therapeutic agent. The data strongly suggest that F-15599's preferential activation of postsynaptic 5-HT1A receptors may lead to an improved efficacy and side-effect profile compared to non-biased 5-HT1A agonists. This technical guide provides a foundational understanding of the key in vitro properties of F-15599, which is essential for guiding further preclinical and clinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. F-15599 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

F-15599 tosylate effects on dorsal raphe 5-HT neurons

An In-Depth Technical Guide to the Effects of F-15599 Tosylate on Dorsal Raphe 5-HT Neurons

Introduction

This compound, a novel compound with high selectivity and efficacy for the serotonin (B10506) 1A (5-HT1A) receptor, has garnered significant interest within the neuroscience and drug development communities.[1][2] 5-HT1A receptors are critically involved in mood regulation and cognitive processes, making them a key target for therapeutic intervention in psychiatric disorders.[2] These receptors are located both presynaptically, as somatodendritic autoreceptors on serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN), and postsynaptically on neurons in various brain regions, including the prefrontal cortex (PFC).[2][3]

Activation of presynaptic 5-HT1A autoreceptors in the DRN typically leads to hyperpolarization and a subsequent reduction in the firing rate of 5-HT neurons, thereby decreasing serotonin release throughout the brain.[4] Conversely, activation of postsynaptic 5-HT1A receptors in regions like the PFC can produce therapeutic effects. A significant challenge in developing 5-HT1A receptor agonists has been the simultaneous activation of both receptor populations, where the inhibitory presynaptic effects can counteract the desired postsynaptic actions.

F-15599 is distinguished by its preferential activity at postsynaptic 5-HT1A receptors over presynaptic autoreceptors.[1][5][6] Neurochemical, electrophysiological, and signal transduction studies have demonstrated that F-15599 activates postsynaptic 5-HT1A receptors in the frontal cortex at doses substantially lower than those required to inhibit the activity of 5-HT neurons in the dorsal raphe.[5][7] This profile suggests a promising therapeutic window, potentially offering enhanced antidepressant and pro-cognitive effects with a reduced side-effect profile compared to older 5-HT1A agonists.[1][6]

This technical guide provides a comprehensive overview of the effects of F-15599 on dorsal raphe 5-HT neurons, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and experimental workflows.

Quantitative Data Summary

The preferential action of F-15599 on postsynaptic versus presynaptic 5-HT1A receptors is most evident in the dose-dependent separation of its effects on neuronal firing and neurotransmitter release.

Table 1: Electrophysiological Effects of F-15599 on Neuronal Firing

| Brain Region | Neuron Type | Effect | Minimal Effective Dose (i.v.) | Reversibility |

| Medial Prefrontal Cortex (mPFC) | Pyramidal Neurons | Increased Firing Rate (Postsynaptic Effect) | 0.2 µg/kg | Yes, by (±)WAY100635 |

| Dorsal Raphe Nucleus (DRN) | 5-HT Neurons | Reduced Firing Rate (Presynaptic Effect) | 8.2 µg/kg | Yes, by (±)WAY100635 |

| Data sourced from electrophysiological studies in anesthetized rats.[5][6][8] |

Table 2: Neurochemical Effects of F-15599 on Neurotransmitter Release (In Vivo Microdialysis)

| Brain Region | Neurotransmitter | Effect | ED₅₀ (i.p.) | Receptor Population |

| Medial Prefrontal Cortex (mPFC) | Dopamine | Increased Output | 30 µg/kg | Postsynaptic 5-HT1A |

| Hippocampus | Serotonin (5-HT) | Reduced Release | 240 µg/kg | Presynaptic 5-HT1A |

| Data sourced from in vivo microdialysis studies in rats, demonstrating an 8-fold selectivity for postsynaptic effects.[5][6][8] |

Table 3: Signal Transduction Profile of F-15599

| Assay | Brain Region / Cell Line | F-15599 Effect | Comparison |

| [³⁵S]-GTPγS Binding | Rat Brain Slices | More potent stimulation in Frontal Cortex | Less potent in Raphe |

| ERK1/2 Phosphorylation | Rat Prefrontal Cortex | Potent activation | - |

| c-fos mRNA Expression | Rat Brain Regions | Strong induction in Prefrontal Cortex | Weak to no induction in Raphe |

| Signal Transduction Cascade | h5-HT1A Receptor Cell Lines | More potent at stimulating ERK1/2 phosphorylation | Less potent at G-protein activation, receptor internalization, or cAMP inhibition |

| Data highlights F-15599's functional selectivity and biased agonism.[3][7] |

Experimental Protocols

The characterization of F-15599's effects relies on several key experimental methodologies.

In Vivo Single-Unit Electrophysiology

This technique is used to directly measure the firing rate of individual neurons in live, anesthetized animals in response to drug administration.

-

Animal Preparation: Male rats are anesthetized (e.g., with chloral (B1216628) hydrate). The animal is placed in a stereotaxic frame for precise electrode placement. Body temperature is maintained at 37°C.

-

Electrode Placement: A recording electrode is lowered into the target brain region (dorsal raphe nucleus or medial prefrontal cortex) using stereotaxic coordinates. For DRN 5-HT neurons, identification is based on their characteristic slow (0.5–2.5 Hz), regular firing pattern and a long-duration, positive action potential.

-

Drug Administration: F-15599 is administered intravenously (i.v.) in cumulative doses. A stable baseline firing rate is established for at least 3 minutes before the first injection.

-

Data Acquisition: The electrical activity of a single neuron is recorded, amplified, and filtered. The number of action potentials (spikes) per unit of time is quantified to determine the firing rate.

-

Antagonism Studies: To confirm that the observed effects are mediated by 5-HT1A receptors, a selective antagonist like (±)WAY100635 is administered after the agonist to observe the reversal of the effect.[5]

References

- 1. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the G-Protein Biased Agonism of F-15599 Tosylate

Introduction

F-15599, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist.[1] It demonstrates significant biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This functional selectivity is characterized by a preference for Gαi over Gαo protein coupling and a strong activation of the extracellular signal-regulated kinase (ERK1/2) phosphorylation pathway, with less potent effects on adenylyl cyclase inhibition or receptor internalization.[1][2] This unique signaling profile suggests that F-15599 may offer a novel therapeutic approach for conditions such as depression, cognitive disorders, and schizophrenia by selectively engaging beneficial signaling pathways while avoiding those that may lead to side effects.[1][3]

This technical guide provides a comprehensive overview of the G-protein biased agonism of F-15599, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on F-15599's binding affinity and functional potency at the 5-HT1A receptor across various signaling pathways, in comparison to other reference agonists.

Table 1: In Vitro Binding Affinities for the 5-HT1A Receptor

| Compound | Kᵢ (nM) at human 5-HT₁ₐ Receptor | Selectivity |

| F-15599 | 3.4[4] | >1000-fold for 5-HT₁ₐ vs. other receptors[2] |

| F-13714 | 0.1[4] | High for 5-HT₁ₐ |

| (+)-8-OH-DPAT | Not specified in provided abstracts | Prototypical 5-HT₁ₐ agonist |

| 5-HT | Not specified in provided abstracts | Endogenous ligand |

Table 2: Functional Potency (pEC₅₀) and Efficacy (Eₘₐₓ) of F-15599 and Comparators at the Human 5-HT1A Receptor

| Assay | Parameter | F-15599 | F-13714 | (+)-8-OH-DPAT | 5-HT |

| [³⁵S]GTPγS Binding (G-protein activation) | pEC₅₀ | Not specified | Not specified | Not specified | Not specified |

| Eₘₐₓ (%) | Not specified | Not specified | Not specified | 100 | |

| cAMP Accumulation Inhibition | pEC₅₀ | 6.46[5] | 8.67[5] | Not specified | Not specified |

| Eₘₐₓ (%) | Not specified | Not specified | Not specified | 100 | |

| ERK1/2 Phosphorylation | pEC₅₀ | 7.81[5] | 9.07[5] | Not specified | Not specified |

| Eₘₐₓ (%) | Not specified | Not specified | Not specified | 100 | |

| Receptor Internalization | pEC₅₀ | Less potent than ERK1/2 activation[2] | Not specified | Not specified | Not specified |

| Eₘₐₓ (%) | Not specified | Not specified | Not specified | 100 | |

| Gαi Activation | pEC₅₀ | More potent than Gαo[2] | Not specified | Not specified | Not specified |

| Eₘₐₓ (%) | More efficacious than Gαo[2] | Not specified | Not specified | Not specified | |

| Gαo Activation | pEC₅₀ | Less potent than Gαi[2] | Not specified | Not specified | Not specified |

| Eₘₐₓ (%) | Less efficacious than Gαi[2] | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of F-15599 are provided below.

1. Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

-

Cell Preparation: Membranes are prepared from cell lines stably expressing the human 5-HT1A receptor (e.g., HeLa or CHO cells) or from specific brain regions (e.g., rat prefrontal cortex).[2]

-

Radioligand: A radiolabeled ligand with high affinity for the 5-HT1A receptor, such as [³H]8-OH-DPAT, is used.

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., F-15599).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).

-

Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the 5-HT1A receptor or from brain tissue.[2]

-

Reaction Mixture: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (e.g., F-15599).

-

Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Data are expressed as a percentage of the maximal stimulation produced by a reference agonist (e.g., 5-HT). Potency (pEC₅₀) and efficacy (Eₘₐₓ) are determined by nonlinear regression analysis of concentration-response curves.

3. cAMP Accumulation Assays

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o protein activation.

-

Cell Culture: Whole cells expressing the 5-HT1A receptor (e.g., HeLa or CHO cells) are used.[2]

-

Forskolin (B1673556) Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Agonist Treatment: Cells are co-incubated with forskolin and varying concentrations of the 5-HT1A agonist. Agonist activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and potency (pEC₅₀) and efficacy (Eₘₐₓ) are calculated.

4. ERK1/2 Phosphorylation Assays

This assay measures the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

-

Cell Culture: Cells expressing the 5-HT1A receptor are treated with varying concentrations of the agonist for a specific time period.[2]

-

Cell Lysis: After treatment, cells are lysed to extract proteins.

-

Phospho-ERK1/2 Detection: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are quantified using methods such as Western blotting or ELISA with specific antibodies.[2]

-

Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated and expressed as a percentage of the maximal response to a reference agonist. Potency (pEC₅₀) and efficacy (Eₘₐₓ) are determined from concentration-response curves.

5. β-Arrestin Recruitment Assays

These assays are used to measure the recruitment of β-arrestin to the activated GPCR. While specific quantitative data for F-15599 is not detailed in the provided search results, a general methodology is described below.

-

Assay Principle: These assays often utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

-

Cell Line Engineering: A cell line is engineered to express the 5-HT1A receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein).

-

Agonist Stimulation: Upon agonist binding, the receptor conformation changes, leading to the recruitment of the β-arrestin-acceptor to the receptor-donor.

-

Signal Detection: The proximity of the donor and acceptor molecules results in a measurable signal (e.g., light emission in BRET).

-

Data Analysis: The magnitude of the signal is proportional to the extent of β-arrestin recruitment. Potency (pEC₅₀) and efficacy (Eₘₐₓ) are determined from concentration-response curves.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of the 5-HT1A receptor, the experimental workflow for assessing biased agonism, and the logical relationships of F-15599's downstream effects.

Caption: 5-HT1A receptor signaling pathways showing F-15599's biased agonism.

Caption: Experimental workflow for assessing the biased agonism of F-15599.

Caption: Logical relationships of F-15599's downstream effects in different brain regions.

References

- 1. F-15599 - Wikipedia [en.wikipedia.org]

- 2. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

F-15599 Tosylate: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate, also known as NLX-101, is a selective and potent 5-HT1A receptor full agonist with a unique pharmacological profile characterized by biased agonism.[1] It preferentially activates postsynaptic 5-HT1A receptors over somatodendritic autoreceptors, a property that may offer significant advantages for the treatment of various neuropsychiatric disorders.[2][3][4][5][6] This document provides an in-depth technical guide on the core pharmacological characteristics, preclinical efficacy, and potential therapeutic applications of this compound. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for the development of therapeutics for mood and cognitive disorders.[4] However, the clinical efficacy of many 5-HT1A receptor agonists has been limited, in part due to their indiscriminate activation of both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in cortical and limbic regions. Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in serotonin release, which can counteract the therapeutic effects mediated by postsynaptic receptors. This compound emerges as a promising candidate by overcoming this limitation through its preferential action on postsynaptic 5-HT1A receptors.[2][6] This functional selectivity is thought to underlie its potent antidepressant-like and procognitive effects observed in preclinical models.[2][7][8][9]

Pharmacological Profile

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the human 5-HT1A receptor. In vitro binding studies have determined its binding affinity (Ki), which is summarized in the table below. The compound exhibits over 1000-fold selectivity for the 5-HT1A receptor compared to a wide range of other monoamine receptors, transporters, and enzymes.[2][5]

| Receptor/Transporter/Enzyme | Binding Affinity (Ki, nM) |

| Human 5-HT1A Receptor | 3.4[10] |

| Other Monoamine Receptors | >1000[2][5] |

| Monoamine Transporters (5-HT, DA, NA) | No significant interaction[5] |

| MAO-A and MAO-B Enzymes | No inhibitory activity[5] |

Functional Selectivity and Biased Agonism

This compound exhibits functional selectivity, or biased agonism, by preferentially activating specific downstream signaling pathways upon binding to the 5-HT1A receptor.[1] It more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to G-protein activation, receptor internalization, or the inhibition of adenylyl cyclase.[5][11] Furthermore, it shows a preference for activating the Gαi subtype over the Gαo subtype of G-proteins.[1][5][11] This distinct signaling signature is believed to contribute to its preferential activation of postsynaptic 5-HT1A receptors located in the prefrontal cortex.[5][7]

Preclinical Efficacy and Neurochemical Effects

Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that this compound preferentially modulates dopamine (B1211576) release in the medial prefrontal cortex (mPFC) at doses lower than those required to affect serotonin release in the hippocampus. This provides strong evidence for its preferential postsynaptic 5-HT1A receptor activation.[2][6][12]

| Neurochemical Effect | Brain Region | ED50 (µg/kg, i.p.) | Receptor Population Implicated |

| Increased Dopamine Output | Medial Prefrontal Cortex (mPFC) | 30[2][6][12] | Postsynaptic 5-HT1A Heteroreceptors |

| Reduced Serotonin Release | Hippocampus | 240[2][6][12] | Presynaptic 5-HT1A Autoreceptors |

Antidepressant-like and Procognitive Effects

This compound has shown potent antidepressant-like and procognitive effects in various rodent models.

| Behavioral Model | Species | Effect | ED50 or Effective Dose |

| Forced Swim Test (FST) | Rat | Reduced immobility | 0.12 mg/kg, p.o.[4] |

| Forced Swim Test (FST) | Mouse | Reduced immobility | 2 to 16 mg/kg, p.o.[8] |

| Unpredictable Chronic Mild Stress (UCMS) | Mouse | Normalized depressive-like behavior in FST | 8 mg/kg (single injection)[7] |

| Phencyclidine-induced cognitive deficits | Rat | Attenuated working and reference memory deficits | 0.16 mg/kg, i.p.[9] |

| Novel Object Recognition (NOR) | Mouse | No disruption of long-term memory consolidation | Up to 16 mg/kg[8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of F-15599 at Postsynaptic 5-HT1A Receptors

Caption: Signaling cascade of F-15599 at postsynaptic 5-HT1A receptors.

Workflow for In Vivo Microdialysis

Caption: Experimental workflow for in vivo microdialysis studies.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

-

Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]8-OH-DPAT.

-

Non-specific binding control: 5-HT.

-

This compound stock solution and serial dilutions.

-

Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well microplate, add the cell membranes, the radioligand ([³H]8-OH-DPAT) at a concentration near its Kd, and either the binding buffer (for total binding), a high concentration of 5-HT (for non-specific binding), or a dilution of this compound.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of F-15599 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving rats.

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).

-

Stereotaxic apparatus.

-

Guide cannulas and dummy probes.

-

Microdialysis probes.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for injection (dissolved in a suitable vehicle).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula stereotaxically into the target brain region (e.g., mPFC or hippocampus).[2] Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 2-3 hours) to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

After collecting several baseline samples, administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-injection.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage of the mean baseline concentrations and calculate the ED₅₀ value for the effect of F-15599 on neurotransmitter release.[2]

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound in rodents.

Materials:

-

Rats or mice.

-

Cylindrical tanks filled with water (23-25°C).

-

This compound for administration (dissolved in a suitable vehicle).

-

Video recording equipment and analysis software (optional).

Procedure:

-

Pre-test session (for rats): On the first day, place each rat individually into the cylinder of water for 15 minutes. This is to induce a state of helplessness.

-

Test session (24 hours after the pre-test for rats; single session for mice): Administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes).

-

Place the animal back into the water-filled cylinder for a 5-minute test session.

-

Record the duration of immobility during the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

A significant reduction in the duration of immobility in the F-15599-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[4]

-

Calculate the ED₅₀ value for the reduction in immobility.

Potential Therapeutic Applications and Future Directions

The unique pharmacological profile of this compound, particularly its preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex, positions it as a promising candidate for the treatment of several neuropsychiatric disorders.

-

Major Depressive Disorder: By enhancing dopaminergic and serotonergic neurotransmission in cortical areas without the initial dampening effect of autoreceptor activation, F-15599 may offer a more rapid onset of action and improved efficacy compared to existing antidepressants.[2][6] Studies have shown its potential as a fast-acting antidepressant.[8]

-

Cognitive Deficits in Schizophrenia: The procognitive effects of F-15599, demonstrated by its ability to reverse cognitive impairments in animal models, suggest its potential as an adjunctive therapy to improve cognitive function in individuals with schizophrenia.[2][9]

-

Rett Syndrome and Fragile X Syndrome: F-15599 is also being investigated for its potential therapeutic benefits in neurodevelopmental disorders such as Rett syndrome and Fragile X syndrome.[1] As of September 2024, it is in phase 1 clinical trials for Fragile X syndrome.[1]

Future research should focus on further elucidating the long-term effects of this compound and its clinical efficacy and safety profile in human populations for these and other potential indications.

Conclusion

This compound is a novel 5-HT1A receptor agonist with a compelling preclinical data package. Its preferential activation of postsynaptic 5-HT1A receptors and distinct signaling profile translate into potent antidepressant-like and procognitive effects in animal models. The data presented in this whitepaper underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued development as a next-generation therapeutic for a range of neuropsychiatric conditions.

References

- 1. F-15599 - Wikipedia [en.wikipedia.org]

- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jagiellonian University Repository [ruj.uj.edu.pl]

- 8. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early-Stage Research Findings on F-15599 Tosylate